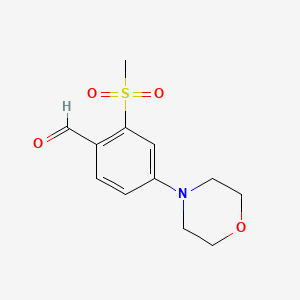

2-(Methylsulfonyl)-4-morpholinobenzaldehyde

Description

Properties

IUPAC Name |

2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUGBZLMKRXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693893 | |

| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-29-5 | |

| Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylsulfonyl)-4-morpholinobenzaldehyde: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-morpholinobenzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₄S. While it is available from commercial suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth technical information regarding its biological and pharmacological properties. This document summarizes the available data on its chemical and physical characteristics and notes the current knowledge gaps in its biological activity and experimental profiles.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for handling, storage, and initial experimental design.

| Property | Value | Reference |

| CAS Number | 1197193-29-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄S | [2] |

| Molecular Weight | 269.32 g/mol | [1] |

| Appearance | Yellow to brown powder or solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | +4°C | [1] |

| InChI Key | PFUGBZLMKRXOIV-UHFFFAOYSA-N | [1] |

| Synonyms | 2-methanesulfonyl-4-(morpholin-4-yl)benzaldehyde, 2-(methylsulfonyl)-4-(4-morpholinyl)Benzaldehyde | [2] |

Pharmacological and Biological Properties

Extensive searches of scientific literature and pharmacological databases did not yield any specific studies detailing the biological activity, mechanism of action, or pharmacological profile of this compound. While the morpholine and methylsulfonyl moieties are present in various biologically active molecules, the specific combination and arrangement in this compound have not been the subject of published research that is readily accessible.

Studies on structurally related but distinct molecules, such as derivatives of 4-(methylsulfonyl)benzaldehyde and other morpholine-containing compounds, have been reported in the context of developing novel therapeutic agents.[3][4][5] For instance, derivatives of 4-(methylsulfonyl)benzaldehyde have been investigated as precursors in the synthesis of antibiotics.[3] Additionally, various morpholine derivatives have been explored for a wide range of biological activities, including as PI3K inhibitors for cancer treatment.[6] However, it is crucial to note that these findings are not directly applicable to this compound and any potential biological activity of this specific compound would require dedicated experimental investigation.

Experimental Protocols

Consistent with the lack of published biological data, no experimental protocols for assays or experiments involving this compound were found.

Signaling Pathways and Logical Relationships

Due to the absence of studies on the biological effects of this compound, there is no information available regarding its interaction with any signaling pathways.

Synthesis

While detailed synthetic protocols specifically for this compound are not extensively published in peer-reviewed literature, its structure suggests it could be synthesized through multi-step reactions involving the functionalization of a benzaldehyde scaffold. The synthesis of related compounds, such as 4-(methylsulfonyl)benzaldehyde, has been described in the literature and patents.[3] The synthesis of various biologically active molecules often involves multi-component reactions with substituted benzaldehydes as starting materials.[7]

Conclusion

This compound is a commercially available compound with well-defined chemical and physical properties. However, there is a significant gap in the scientific literature concerning its pharmacological and biological characteristics. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Any investigation into its potential biological effects would be novel and would require foundational in vitro and in vivo screening studies to determine its activity profile. At present, it is not possible to provide an in-depth technical guide on its core properties beyond the basic data presented here. Further research is warranted to elucidate the potential of this molecule in a therapeutic or biological context.

References

- 1. This compound | 1197193-29-5 [sigmaaldrich.com]

- 2. This compound | 1197193-29-5 [amp.chemicalbook.com]

- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylsulfonyl)-4-morpholinobenzaldehyde chemical structure and IUPAC name

A Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and a plausible synthetic route for this compound, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic aldehyde. Its structure consists of a central benzene ring functionalized with three key groups:

-

An aldehyde group (-CHO) at position 1.

-

A methylsulfonyl group (-SO₂CH₃) at position 2.

-

A morpholine ring attached via its nitrogen atom to position 4.

The IUPAC name for this compound is 2-(methylsulfonyl)-4-(morpholin-4-yl)benzaldehyde .[1]

Synonyms:

-

2-methanesulfonyl-4-(morpholin-4-yl)benzaldehyde[1]

-

2-(methylsulfonyl)-4-(4-morpholinyl)Benzaldehyde[1]

Physicochemical Properties

Quantitative data for this specific compound is limited in publicly available literature. The following table summarizes known identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 1197193-29-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Postulated Synthetic Protocol

A potential starting material is 2-fluoro-4-nitrobenzaldehyde, which allows for sequential nucleophilic aromatic substitution and functional group manipulation.

Step 1: Nucleophilic Aromatic Substitution with Morpholine

This step introduces the morpholine group at the 4-position, displacing a fluoride, which is activated by the electron-withdrawing nitro group.

-

Reaction: 2-Fluoro-4-nitrobenzaldehyde + Morpholine → 2-Fluoro-4-morpholinobenzaldehyde

-

Reagents and Conditions:

-

2-Fluoro-4-nitrobenzaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) as a base

-

Dimethylformamide (DMF) as solvent

-

Heat at 80-100°C for 4-6 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which can then be converted to the target sulfonyl group via a Sandmeyer-type reaction sequence.

-

Reaction: 2-Fluoro-4-morpholinobenzaldehyde → 4-Amino-2-fluorobenzaldehyde

-

Reagents and Conditions:

-

2-Fluoro-4-morpholinobenzaldehyde (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

Ethanol/Water (4:1 mixture) as solvent

-

Reflux for 2-3 hours.

-

-

Work-up:

-

Filter the hot reaction mixture through celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Step 3: Diazotization and Sulfonylation

The resulting aniline derivative is converted to a diazonium salt, which is then reacted with sulfur dioxide and a copper catalyst, followed by methylation, to form the methylsulfonyl group.

-

Reaction: 4-Amino-2-fluorobenzaldehyde → this compound

-

Reagents and Conditions (Two-part sequence):

-

Diazotization:

-

Dissolve the aniline from Step 2 in a solution of hydrochloric acid (HCl).

-

Cool to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.

-

-

Sulfonyl Chloride Formation and Methylation:

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with a catalytic amount of copper(I) chloride (CuCl).

-

Add the cold diazonium salt solution to this mixture.

-

After the reaction is complete, the intermediate sulfonyl chloride is not isolated but is directly reacted with a methylating agent like methylmagnesium bromide or dimethyl sulfate under appropriate conditions to yield the final product.

-

-

-

Work-up:

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography.

-

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the proposed multi-step synthesis.

Caption: A conceptual workflow for the synthesis of the target compound.

References

CAS number for 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS Number: 1197193-29-5

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to offer a thorough profile.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating morpholino group on the benzaldehyde ring suggests a molecule with unique electronic and chemical properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Morpholinobenzaldehyde | 4-(Methylsulfonyl)benzaldehyde |

| CAS Number | 1197193-29-5 | 1204-86-0[1] | 19355-55-2 |

| Molecular Formula | C₁₂H₁₅NO₄S | C₁₁H₁₃NO₂[1] | C₈H₈O₃S[2] |

| Molecular Weight | 269.32 g/mol | 191.23 g/mol | 184.20 g/mol [2] |

| Physical Form | Yellow to brown powder or solid | Pale yellow to light brown solid | Not specified |

| Melting Point | Not specified | 66 °C[1] | Not specified |

| Boiling Point | Not specified | 365.5±37.0 °C at 760 mmHg[1] | Not specified |

| Storage Temperature | +4°C | Not specified | Not specified |

Potential Biological Significance

While direct biological studies on this compound are not widely published, the structural motifs present in the molecule are found in numerous biologically active compounds.

-

Morpholine Moiety : The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates. Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Benzaldehyde Moiety : Substituted benzaldehydes are key intermediates in the synthesis of various pharmaceuticals. They are also investigated for their own therapeutic potential, such as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer cells.

-

Sulfonyl Group : The methylsulfonyl group can modulate the electronic and lipophilic properties of a molecule, potentially influencing its biological activity and metabolic stability. Benzenesulfonamide derivatives, which contain a related functional group, are known for their strong hydrogen bonding capabilities with biological targets.[3]

Given these characteristics, this compound is a promising candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 4-fluoro-2-(methylsulfonyl)benzaldehyde

This intermediate can be prepared from 4-fluorobenzaldehyde through a process of ortho-lithiation followed by reaction with a sulfonylating agent and subsequent oxidation.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The final product can be synthesized by reacting 4-fluoro-2-(methylsulfonyl)benzaldehyde with morpholine via a nucleophilic aromatic substitution reaction.

Materials:

-

4-fluoro-2-(methylsulfonyl)benzaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 4-fluoro-2-(methylsulfonyl)benzaldehyde and DMF.

-

Add potassium carbonate and morpholine to the solution.

-

Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum.

General Protocol for Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups (aldehyde, sulfonyl, morpholine).

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the proposed synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine-containing compounds in oncology research, a potential area of investigation for this compound could be its effect on cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Caption: A diagram of the PI3K/Akt/mTOR pathway, a hypothetical target for anticancer agents.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, consolidating available data on its chemical properties, a proposed synthesis pathway, and potential biological significance based on related structural motifs.

Core Molecular Data

This compound is a substituted aromatic aldehyde containing both a methylsulfonyl group and a morpholine moiety. These functional groups are recognized pharmacophores in medicinal chemistry, suggesting the compound's potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₄S | |

| Molecular Weight | 269.32 g/mol | |

| Physical Form | Yellow to brown powder or solid | |

| Storage Temperature | +4°C | |

| Purity | 97% | |

| InChI Key | PFUGBZLMKRXOIV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations for structurally similar molecules. The synthesis likely involves a multi-step process starting from a commercially available substituted benzaldehyde.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a fluoride or chloride at the 4-position of a 2-(methylsulfonyl)benzaldehyde derivative with morpholine. Alternatively, the methylsulfonyl group could be introduced onto a 4-morpholinobenzaldehyde backbone via oxidation of a corresponding methylthio-substituted precursor.

Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This proposed protocol is based on general methods for the synthesis of related morpholinobenzaldehydes[1].

Materials:

-

2-(Methylsulfonyl)-4-fluorobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(Methylsulfonyl)-4-fluorobenzaldehyde (1.0 equivalent) in DMF.

-

Addition of Reagents: Add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

-

Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A workflow diagram for the proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been explicitly detailed in the available scientific literature. However, the structural components of the molecule, namely the morpholine and sulfonylbenzaldehyde moieties, are present in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Table 2: Potential Biological Activities Based on Structural Analogs

| Structural Moiety | Associated Biological Activities | Potential Applications | Relevant Information |

| Morpholine | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral[2][3] | Oncology, Infectious Diseases, Inflammation | The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates. |

| Sulfonylbenzaldehyde | Precursor for antibiotics, Anticancer (via pyrazoline derivatives)[4][5] | Infectious Diseases, Oncology | Benzenesulfonamide derivatives are known to form strong hydrogen bonds with biological targets, enhancing binding affinity. |

Potential Signaling Pathways:

Given the association of related compounds with anticancer activity, this compound could potentially interact with various signaling pathways implicated in cancer progression. For instance, some sulfonamide derivatives have been shown to inhibit enzymes like carbonic anhydrases or kinases involved in cell proliferation and survival. However, without experimental data, any discussion of specific pathway modulation remains speculative.

Diagram 2: Logical Relationship of Structural Moieties to Potential Biological Activity

Caption: The relationship between the structural components and potential biological activities.

Conclusion and Future Directions

This compound is a compound with a molecular formula of C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol . While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest it may be a valuable candidate for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Screening the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.

-

If activity is observed, subsequent studies should aim to elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The provided hypothetical synthesis and analysis of potential bioactivity are intended to stimulate further experimental inquiry into this promising molecule.

References

An In-depth Technical Guide to the Synthesis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key synthetic pathways for the preparation of substituted benzaldehydes, crucial intermediates in the pharmaceutical and fine chemical industries. The document details several widely-used formylation and oxidation reactions, offering step-by-step experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application and further research.

Formylation of Aromatic Compounds

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The choice of method often depends on the nature of the substituents on the aromatic substrate.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is particularly effective for activated arenes like N,N-dialkylanilines, phenols, and electron-rich heterocycles.[1][3] Formylation generally occurs at the para position unless it is blocked, in which case ortho substitution is observed.[3]

Experimental Protocol: Synthesis of 4-(N,N-dimethylamino)benzaldehyde

A detailed protocol for the formylation of N,N-dimethylaniline is as follows:

-

In a flask equipped with a stirrer and cooled in an ice bath, add 438 g (6 moles) of N,N-dimethylformamide (DMF).

-

While maintaining the cooling and stirring, slowly add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃). An exothermic reaction will occur, forming the Vilsmeier reagent.

-

After the addition of POCl₃ is complete and the initial heat has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.

-

Once the addition is complete, a yellow-green precipitate will begin to form. Heat the reaction mixture on a steam bath for 2 hours with continued stirring.

-

After heating, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by adding a solution of sodium acetate. It is crucial to keep the temperature below 20°C during neutralization to avoid the formation of colored by-products.[4]

-

The product, 4-(N,N-dimethylamino)benzaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.

Quantitative Data: Vilsmeier-Haack Reaction

| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N,N-Dimethylaniline | 4-(N,N-Dimethylamino)benzaldehyde | POCl₃, DMF | DMF | Steam Bath | 2 | ~50 | [4] |

| Generic Electron-Rich Arene | Aromatic Aldehyde | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 to RT | 6.5 | 77 | [1] |

| 3-Acetyl-2,4-dihydroxyquinoline | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | POCl₃, DMF | DMF | Water Bath | 17 | - |

Diagram: Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack reaction workflow.

Gattermann Reaction

The Gattermann reaction allows for the formylation of aromatic compounds, including phenols and their ethers, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] A significant modification of this reaction involves the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[7][8] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst.[7]

Experimental Protocol: Synthesis of Mesitaldehyde from Mesitylene

This protocol utilizes the safer zinc cyanide modification of the Gattermann reaction.

-

Set up a reaction vessel equipped with a stirrer and a gas inlet for HCl.

-

Charge the vessel with mesitylene and a molar equivalent of zinc cyanide (Zn(CN)₂).

-

Cool the mixture and begin bubbling dry hydrogen chloride (HCl) gas through it with vigorous stirring.

-

The reaction will proceed with the in situ formation of the formylating agent.

-

After the reaction is complete (monitored by TLC), the mixture is carefully poured into water to hydrolyze the intermediate imine.

-

The product, mesitaldehyde, can then be extracted with an organic solvent, washed, dried, and purified by distillation.

Quantitative Data: Gattermann Reaction

| Substrate | Product | Reagents | Catalyst | Notes | Yield (%) | Reference |

| Mesitylene | Mesitaldehyde | Zn(CN)₂, HCl | Zn(Cl)₂ (in situ) | Safer alternative to HCN gas. | - | [7] |

| Phenol | Salicylaldehyde | HCN, HCl | AlCl₃ | Classic Gattermann conditions. | - | [6] |

Diagram: Gattermann Reaction Logical Flow

Caption: Gattermann reaction using the Zn(CN)₂ modification.

Duff Reaction

The Duff reaction is a formylation method primarily used for phenols and other highly activated aromatic compounds.[9] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[9][10] The reaction typically yields ortho-hydroxybenzaldehydes.[9] While generally considered inefficient, modifications using strong acids can improve yields and broaden the substrate scope.[10]

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

A modified Duff reaction protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is as follows:

-

In a 500 mL reaction flask equipped with a mechanical stirrer, heating mantle, and condenser, charge 166 mL of glacial acetic acid and 34 mL of water.

-

To the stirred solution, add 61.7 g (0.8 mole) of ammonium acetate, 12 g (0.4 mole equivalent) of paraformaldehyde, and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.[11]

-

Heat the mixture to reflux (approximately 111-112 °C) and maintain this temperature for 6 hours.[11]

-

After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

-

Collect the crystalline product by vacuum filtration and wash the filter cake thoroughly with water.[11]

-

Dry the collected solid to obtain crystalline 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[11]

Quantitative Data: Duff Reaction

| Substrate | Product | Reagents | Solvent/Acid | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Di-tert-butylphenol | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Paraformaldehyde, Ammonium Acetate | Acetic Acid/Water | 111-112 | 6 | 67.5 | [11] |

| 2,6-Di-tert-butylphenol | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Hexamethylenetetramine | Trifluoroacetic Acid | - | - | 60 | [10] |

Diagram: Duff Reaction Mechanism Overview

Caption: Key stages of the Duff reaction mechanism.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, with the conversion of phenol to salicylaldehyde being a prime example.[12] The reaction involves treating the phenol with chloroform (CHCl₃) in a strong basic solution, typically sodium hydroxide.[12][13] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[12] The reaction is usually carried out in a biphasic system due to the poor solubility of hydroxides in chloroform.[12]

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

-

In a suitable reaction vessel, dissolve 60 g of sodium hydroxide in 80 mL of water.

-

Add 18.8 g of phenol to the basic solution and heat the mixture to 60-65 °C with stirring.[14]

-

Slowly add 30 mL of chloroform to the heated mixture in portions. The reaction can be highly exothermic.[12][14]

-

After the addition of chloroform is complete, continue heating the reaction mixture for one hour.[14]

-

Upon completion, the reaction mixture is acidified, and the product, salicylaldehyde, is typically isolated by steam distillation.[14]

Quantitative Data: Reimer-Tiemann Reaction

| Substrate | Product | Reagents | Conditions | Notes | Yield (%) | Reference |

| Phenol | Salicylaldehyde | CHCl₃, NaOH | 60-65 °C, 1h | ortho-isomer is the major product. | - | [14] |

| Phenol | Salicylic Acid | CCl₄, Alkali | - | Using CCl₄ instead of CHCl₃ yields the corresponding acid. | - | [15] |

Diagram: Reimer-Tiemann Experimental Workflow

Caption: A simplified workflow for the Reimer-Tiemann reaction.

Synthesis from Precursors

Substituted benzaldehydes can also be synthesized through the transformation of other functional groups on the aromatic ring.

Oxidation of Substituted Toluenes and Benzyl Alcohols

The oxidation of the methyl group of substituted toluenes or the hydroxyl group of benzyl alcohols is a direct route to benzaldehydes. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.

-

From Toluenes: Commercially, benzaldehyde is produced by the partial oxidation of toluene with oxygen, using cobalt or manganese naphthenate catalysts. Laboratory-scale oxidations can use reagents like manganese dioxide (MnO₂) or chromyl chloride (Étard reaction).[16]

-

From Benzyl Alcohols: Primary benzyl alcohols can be selectively oxidized to benzaldehydes. While traditional reagents like pyridinium chlorochromate (PCC) are effective, they are hazardous.[17] Greener alternatives, such as using a molybdate catalyst with hydrogen peroxide, offer a safer and more environmentally friendly approach.[17][18]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol uses a safer, molybdate-catalyzed oxidation.

-

Catalyst Preparation: Prepare the tetra(benzyltriethylammonium) octamolybdate catalyst by reacting sodium molybdate dihydrate with hydrochloric acid, followed by the addition of benzyltriethylammonium chloride solution at 70 °C. Isolate the catalyst by filtration.[17]

-

Oxidation: In a round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g of the dry catalyst.

-

Add 12 mL of 15% hydrogen peroxide (60 mmol) to the flask.[18]

-

Reflux the mixture for one hour.

-

After cooling, isolate the benzaldehyde product by simple distillation. The distillate will contain benzaldehyde and water, which can be separated.[18]

Quantitative Data: Oxidation of Benzyl Alcohols

| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |

| Benzyl Alcohol | Benzaldehyde | Octamolybdate catalyst, H₂O₂ | Reflux, 1h | - | [18] |

| Substituted Benzyl Alcohols | Corresponding Aldehydes | Eosin Y, O₂, Blue LED | Room Temp. | 68-93 | [19] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | NaClO (aq) | - | - | [20] |

Diagram: Oxidation Pathways to Benzaldehydes

Caption: General oxidation routes to substituted benzaldehydes.

Sommelet Reaction

The Sommelet reaction converts benzylic halides to the corresponding aldehydes using hexamethylenetetramine (HMTA) followed by hydrolysis.[21][22] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[23] This method is valued for its mild conditions, which avoid over-oxidation to carboxylic acids.[23] Yields typically range from 50% to 80%.[23]

Experimental Protocol: General Procedure for the Sommelet Reaction

-

Dissolve the benzylic halide (e.g., benzyl chloride) in a suitable solvent like chloroform or aqueous ethanol.

-

Add an equimolar amount of hexamethylenetetramine (HMTA) to the solution.

-

Heat the mixture under reflux to form the quaternary ammonium salt. The salt often precipitates from the solution.

-

Isolate the salt by filtration.

-

Hydrolyze the salt by heating it in an aqueous solution, often with an acid catalyst.

-

The resulting aldehyde can be isolated by steam distillation or extraction.

Quantitative Data: Sommelet Reaction

| Substrate | Product | Reagents | Notes | Typical Yield (%) | Reference |

| Benzylic Halides | Aromatic Aldehydes | Hexamethylenetetramine, H₂O | Mild conditions, avoids over-oxidation. | 50-80 | [23] |

| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | Hexamethylenetetramine, H₂O | Example of a heterocyclic substrate. | - | [21] |

Diagram: Sommelet Reaction Logical Progression

Caption: High-level workflow of the Sommelet reaction.

Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis is a method for preparing aldehydes from nitriles.[24] The reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt, which is then hydrolyzed to the aldehyde.[25] This method is generally more efficient for aromatic nitriles than for aliphatic ones.[24]

Experimental Protocol: Synthesis of Benzaldehyde from Benzonitrile

-

Suspend benzonitrile in a suitable anhydrous solvent, such as dry ether.

-

Add stannous chloride (SnCl₂) to the suspension.

-

Bubble dry hydrogen chloride (HCl) gas through the mixture. This will lead to the formation of an imine hydrochloride salt, which often precipitates.[26]

-

After the reaction is complete, the intermediate iminium salt is quenched by adding water.[26]

-

The hydrolysis of the iminium salt yields benzaldehyde, which can then be isolated and purified.

Quantitative Data: Stephen Aldehyde Synthesis

| Substrate | Product | Reagents | Key Intermediate | Notes | Reference |

| Aromatic Nitriles (R-CN) | Aromatic Aldehydes (R-CHO) | SnCl₂, HCl, H₂O | Iminium Salt ([R-CH=NH₂]⁺Cl⁻) | More efficient for aromatic than aliphatic nitriles. | [24] |

| Benzonitrile (C₆H₅CN) | Benzaldehyde (C₆H₅CHO) | SnCl₂, HCl, H₂O | Benzylideneaminium chloride | Classic example of the Stephen reaction. | [26] |

Diagram: Stephen Aldehyde Synthesis Pathway

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Gattermann Reaction [unacademy.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. collegedunia.com [collegedunia.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. hmdb.ca [hmdb.ca]

- 17. cs.gordon.edu [cs.gordon.edu]

- 18. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 19. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 22. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 23. grokipedia.com [grokipedia.com]

- 24. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 25. byjus.com [byjus.com]

- 26. careers360.com [careers360.com]

The Dual Nature of Common Moieties: A Technical Guide to the Reactivity of Methylsulfonyl and Morpholino Groups in Drug Discovery

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the potential reactivity of the methylsulfonyl and morpholino groups, two functional groups frequently incorporated into drug candidates, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their chemical reactivity, metabolic stability, and impact on signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of their roles in medicinal chemistry.

Executive Summary

The methylsulfonyl and morpholino groups are prevalent structural motifs in modern drug design, each offering distinct physicochemical properties that can enhance the druglikeness of a molecule. The methylsulfonyl group, often considered a metabolically stable polar moiety, can also exhibit reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a property that can be tuned for covalent inhibitor design. The morpholino group is widely regarded as a "privileged structure," improving aqueous solubility, metabolic stability, and pharmacokinetic profiles. However, it is not metabolically inert and can undergo biotransformation. This guide provides a critical evaluation of the potential reactivity of both groups to inform rational drug design and mitigate potential liabilities.

The Methylsulfonyl Group: Stability and Latent Reactivity

The methylsulfonyl (-SO2CH3) group is a common functional group in medicinal chemistry, valued for its ability to improve solubility and metabolic stability.[1] It is a strong electron-withdrawing group and a hydrogen bond acceptor, which can favorably influence a compound's pharmacokinetic properties.[1]

Chemical Reactivity: A Tunable Electrophile

While often incorporated for its stability, the methylsulfonyl group can act as an effective leaving group in SNAr reactions, particularly when attached to an electron-deficient heteroaromatic ring.[2] This reactivity is highly dependent on the electronic properties of the aromatic system and the nature of the nucleophile.[2] The reaction typically proceeds via a concerted or stepwise SNAr mechanism.[3]

This latent electrophilicity can be a liability, leading to off-target covalent modification of biological macromolecules. However, it can also be exploited in the design of targeted covalent inhibitors, where controlled reactivity towards a specific nucleophilic residue (e.g., cysteine) in a target protein is desired.[2]

Data Presentation: Reactivity of 2-Sulfonylpyrimidines with Glutathione

The reactivity of the sulfonyl group can be systematically modulated by substitution on the pyrimidine ring. The following table summarizes the second-order rate constants (k) for the reaction of various 2-sulfonylpyrimidines with the biologically relevant nucleophile glutathione (GSH) at pH 7.0.

| Compound (Substituent at C5) | Second-Order Rate Constant (k) (M-1s-1) |

| H | ~1.2 x 10-2 |

| CF3 | Drastically increased rate |

| COOMe | ~9900 |

| NO2 | Drastically increased rate |

| NH2 | Reactivity switched off |

| OMe | Reactivity switched off |

Data sourced from structure-reactivity studies of 2-sulfonylpyrimidines.[2] Strong electron-withdrawing groups (-M, -I) at the C5 position dramatically increase the reaction rate, while strong electron-donating groups (+M) shut down reactivity.[2]

Signaling Pathway Involvement: The JAK-STAT Pathway

The methylsulfonyl group is a key feature in several kinase inhibitors. For example, ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), contains a methylsulfonyl-like cyano group on a pyrazole ring that contributes to its binding and activity.[4] The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[6] Ruxolitinib inhibits the phosphorylation and activation of STATs by blocking the ATP-binding site of JAK1 and JAK2, thereby downregulating the expression of target genes.

The Morpholino Group: A Privileged Scaffold with Metabolic Considerations

The morpholino group is a six-membered heterocycle widely employed in medicinal chemistry to enhance aqueous solubility, modulate pKa, and improve metabolic stability and pharmacokinetic properties.[7] Its favorable characteristics have led to its classification as a "privileged structure."[7]

Chemical Reactivity and Stability

The morpholine ring is generally considered chemically stable under physiological conditions. The nitrogen atom is weakly basic, and the ether linkage is resistant to hydrolysis. This stability makes it a desirable substituent for improving the overall robustness of a drug candidate. However, it is not completely inert.

Metabolic Pathways

Despite its reputation for enhancing metabolic stability, the morpholine ring can be a site for metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[8] Common metabolic pathways include:

-

N-dealkylation: If the morpholine nitrogen is substituted.

-

Oxidative ring opening: This can lead to the formation of more polar metabolites that are readily excreted.

-

C-oxidation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen.

Understanding these potential metabolic pathways is crucial for predicting the clearance and potential for drug-drug interactions of morpholine-containing compounds.

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

The morpholine moiety is a key pharmacophoric element in a large number of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with a hinge region residue in the ATP-binding pocket of PI3K and mTOR kinases, contributing significantly to binding affinity and inhibitory potency.[4]

Experimental Protocols

Protocol for Determining Reaction Kinetics of a Methylsulfonyl-Containing Compound with Glutathione by 1H NMR

This protocol outlines a general method for monitoring the reaction between a heteroaryl methylsulfone and glutathione (GSH) to determine the second-order rate constant.

1. Materials and Reagents:

-

Test compound (heteroaryl methylsulfone)

-

Reduced glutathione (GSH)

-

Deuterated phosphate buffer (e.g., 100 mM potassium phosphate in D2O, pD 7.0)

-

Internal standard (e.g., DSS or a non-reactive compound with a distinct NMR signal)

-

NMR tubes, micropipettes, and a temperature-controlled NMR spectrometer.

2. Sample Preparation:

-

Prepare stock solutions of the test compound and GSH in the deuterated buffer.

-

In an NMR tube, add the appropriate volume of buffer and the internal standard.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

-

Initiate the reaction by adding a known concentration of the test compound to a solution of GSH in the NMR tube, or vice versa, and mix quickly.

3. NMR Data Acquisition:

-

Immediately begin acquiring a series of 1D 1H NMR spectra at fixed time intervals.[9]

-

The time between acquisitions should be short enough to accurately capture the reaction progress.

-

Key acquisition parameters include a sufficient number of scans for adequate signal-to-noise and a relaxation delay of at least 5 times the longest T1 of the protons being monitored.[10]

4. Data Analysis:

-

Integrate the signals corresponding to a non-overlapping proton on the starting material and a non-overlapping proton on the product at each time point, relative to the internal standard.

-

Plot the concentration of the starting material versus time.

-

Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.[11]

Protocol for In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol is used to evaluate the metabolic stability of morpholine-containing compounds.

1. Materials and Reagents:

-

Test compound (morpholine-containing)

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard)

-

96-well plates, incubator, centrifuge, and LC-MS/MS system.

2. Experimental Procedure:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

-

Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well containing ice-cold stop solution to quench the reaction.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the half-life and the microsomal protein concentration.

Experimental Workflow for Functional Group Liability Assessment

A systematic workflow is essential to assess the potential liabilities of functional groups like methylsulfonyl and morpholino during drug discovery. This typically involves a tiered or cascaded approach, starting with in silico predictions and progressing to more complex in vitro assays.

Conclusion

The methylsulfonyl and morpholino groups are valuable components of the medicinal chemist's toolkit, each capable of imparting beneficial properties to drug candidates. However, a thorough understanding of their potential reactivity is paramount for successful drug design. The methylsulfonyl group, while generally stable, possesses tunable electrophilicity that can be a source of off-target reactivity or a tool for covalent inhibitor design. The "privileged" morpholino group can improve pharmacokinetics but is not metabolically inert and its biotransformation pathways must be considered. By employing the systematic assessment workflows and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of new chemical entities, ultimately leading to the development of safer and more effective medicines.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Detecting reactive drug metabolites for reducing the potential for drug toxicity [pubmed.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 9. mdpi.com [mdpi.com]

- 10. imserc.northwestern.edu [imserc.northwestern.edu]

- 11. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Morpholinobenzaldehyde Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The morpholinobenzaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Derivatives of this versatile molecule have demonstrated significant potential across a spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into morpholinobenzaldehyde derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of Morpholinobenzaldehyde Derivatives

The synthesis of morpholinobenzaldehyde derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. Common synthetic strategies include the nucleophilic aromatic substitution of a leaving group, such as fluorine, on a benzaldehyde ring with morpholine.

A prevalent method involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution. Another robust method is the Buchwald-Hartwig cross-coupling reaction, which allows for the formation of the C-N bond between an aryl halide and morpholine, catalyzed by a palladium complex.

Biological Activities and Quantitative Data

Morpholinobenzaldehyde derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of these derivatives has been a primary focus of research. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 | [1] |

| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 | [1] |

| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 | [1] |

| Morpholine-benzimidazole-oxadiazole derivative 5h | HT-29 | 3.103 ± 0.979 | [2] |

| Thieno[3,2-d]pyrimidine derivative 15e | A375 Melanoma | 0.58 | [3] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17o | A2780 | 34.7 ± 2.1 nM | [4] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | A2780 | 32.4 ± 4.1 nM | [4] |

Enzyme Inhibition

The mechanism of action for many morpholinobenzaldehyde derivatives involves the inhibition of key enzymes implicated in disease progression.

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | 2.0 nM | [3] |

| Morpholine-benzimidazole-oxadiazole derivative 5h | VEGFR-2 | 0.049 ± 0.002 µM | [2] |

| Morpholine-benzimidazole-oxadiazole derivative 5j | VEGFR-2 | 0.098 ± 0.011 µM | [2] |

| Morpholine-benzimidazole-oxadiazole derivative 5c | VEGFR-2 | 0.915 ± 0.027 µM | [2] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kα | 31.8 ± 4.1 nM | [4] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kδ | 15.4 ± 1.9 nM | [4] |

Antimicrobial Activity

Select derivatives have also shown promise as antimicrobial agents, with their efficacy quantified by Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-triazole derivative 12 | Mycobacterium smegmatis | 15.6 | [5] |

| 1,2,4-triazole derivative 12 | Pseudomonas aeruginosa | Low activity | [5] |

| Various derivatives | Candida albicans | 500 or 1,000 | [5] |

| Various derivatives | Saccharomyces cerevisiae | 500 or 1,000 | [5] |

Key Signaling Pathways

The anticancer activity of morpholinobenzaldehyde derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of PI3K by these derivatives can lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth. Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylsulfonyl)-4-morpholinobenzaldehyde: An Obscure Intermediate Awaiting a Scientific Narrative

For researchers, scientists, and drug development professionals, the story of a chemical compound is often one of discovery, meticulous characterization, and the elucidation of its biological significance. However, in the vast landscape of chemical entities, some molecules, such as 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, remain largely in the shadows, their history and potential yet to be fully unveiled.

This technical guide seeks to provide a comprehensive overview of the available information on this compound (CAS No. 1197193-29-5). Despite its defined chemical structure, a thorough investigation of scientific literature and patent databases reveals a notable absence of dedicated research on its discovery, historical development, and specific biological applications. The compound is primarily listed in chemical supplier catalogs, suggesting its role as a potential building block or intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1197193-29-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₅NO₄S | Chemical Supplier Catalogs |

| Molecular Weight | 269.32 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white powder | Chemical Supplier Catalogs |

| Purity | Typically >95% | Chemical Supplier Catalogs |

Putative Synthesis

While no specific, detailed experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be postulated based on established organic chemistry principles and analogous reactions. The synthesis would likely involve a two-step process starting from a commercially available precursor.

A potential synthetic workflow is outlined below:

Caption: Postulated synthetic pathway for this compound.

Biological Activity and Potential Applications: An Unwritten Chapter

The biological activity and potential therapeutic applications of this compound remain unexplored. However, the presence of the morpholine and methylsulfonyl moieties suggests potential avenues for investigation.

-

Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholine have exhibited a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

-

Sulfonyl-Containing Compounds: The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule. Aryl sulfonamides are a well-established class of therapeutic agents with diverse applications, including as antibiotics, diuretics, and anti-cancer agents.

Given the lack of specific data, the mechanism of action of this compound is entirely speculative. Any potential biological effect would be dependent on its three-dimensional structure and its ability to interact with specific biological targets.

Future Directions

The absence of published research on this compound presents a unique opportunity for discovery. Future research efforts could focus on:

-

De novo Synthesis and Characterization: The development and publication of a robust and scalable synthetic protocol for the compound, along with its full analytical characterization.

-

Biological Screening: High-throughput screening of the compound against a variety of biological targets to identify any potential therapeutic activities.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related analogues to explore the impact of structural modifications on any identified biological activity.

An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated solubility profile of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from a closely related structural analog, 4-(Methylsulfonyl)benzaldehyde, to provide a predictive assessment. Furthermore, this document outlines a comprehensive, industry-standard experimental protocol for accurately determining the solubility of this compound.

Predicted Solubility Profile

The following table summarizes the experimentally determined mole fraction solubility of 4-(Methylsulfonyl)benzaldehyde in a range of common laboratory solvents at various temperatures.[1] It is anticipated that this compound will exhibit a broadly similar pattern of solubility, although the absolute values may differ. The presence of the morpholino group may increase polarity and the potential for hydrogen bonding, potentially enhancing solubility in more polar solvents.

Table 1: Mole Fraction Solubility of 4-(Methylsulfonyl)benzaldehyde in Various Solvents at Different Temperatures [1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |

| 283.15 | 0.0489 | 0.0321 | 0.0211 | 0.0189 | 0.0245 | 0.1021 | 0.0899 | 0.0287 | 0.0654 |

| 288.15 | 0.0587 | 0.0398 | 0.0267 | 0.0238 | 0.0301 | 0.1201 | 0.1054 | 0.0345 | 0.0789 |

| 293.15 | 0.0701 | 0.0489 | 0.0334 | 0.0298 | 0.0368 | 0.1402 | 0.1229 | 0.0415 | 0.0945 |

| 298.15 | 0.0834 | 0.0598 | 0.0415 | 0.0369 | 0.0447 | 0.1625 | 0.1428 | 0.0498 | 0.1124 |

| 303.15 | 0.0989 | 0.0728 | 0.0511 | 0.0455 | 0.0541 | 0.1873 | 0.1652 | 0.0596 | 0.1329 |

| 308.15 | 0.1169 | 0.0881 | 0.0624 | 0.0558 | 0.0651 | 0.2149 | 0.1903 | 0.0711 | 0.1561 |

| 313.15 | 0.1378 | 0.1061 | 0.0758 | 0.0681 | 0.0781 | 0.2456 | 0.2185 | 0.0845 | 0.1823 |

| 318.15 | 0.1619 | 0.1272 | 0.0916 | 0.0825 | 0.0932 | 0.2797 | 0.2501 | 0.1001 | 0.2117 |

Note: This data is for the structural analog 4-(Methylsulfonyl)benzaldehyde and should be used as a predictive guide for the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" or equilibrium solubility method is the gold standard for accurately determining the thermodynamic solubility of a compound.[2][3] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, dichloromethane, chloroform, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter. Filtration is a common and effective method.

-

-

Quantification:

-

Carefully dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration in the saturated solution and the dilution factor used. Solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask solubility determination method.

References

Physical properties: melting point, boiling point, appearance of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and chemical properties of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, alongside relevant experimental protocols and insights into its potential biological significance.

Physical Properties

| Property | This compound | 2-(Morpholine-4-sulfonyl)benzaldehyde | 4-Morpholinobenzaldehyde |

| CAS Number | 1197193-29-5 | 862500-24-1 | 1204-86-0 |

| Appearance | Yellow to brown powder or solid | Not specified | Yellow crystals |

| Melting Point | Not available | 98-100.5 °C | 69 °C[1] |

| Boiling Point | Not available | Not available | Not specified |

| Molecular Formula | C12H15NO4S | C11H13NO4S[2] | C11H13NO2[3] |

| Molecular Weight | 269.32 g/mol | 255.29 g/mol [2] | 191.23 g/mol [3] |

Experimental Protocols

While a specific protocol for the synthesis and characterization of this compound is not detailed in the available literature, a general methodology can be inferred from standard organic synthesis and analytical techniques for similar substituted benzaldehydes.

General Synthesis of Substituted Benzaldehydes

A plausible synthetic route could involve a nucleophilic aromatic substitution reaction. For instance, a starting material such as 4-fluoro-2-(methylsulfonyl)benzaldehyde could be reacted with morpholine in the presence of a suitable base and solvent.

Reaction Scheme:

Illustrative Protocol:

-

To a solution of 4-fluoro-2-(methylsulfonyl)benzaldehyde in an appropriate solvent (e.g., Dimethylformamide - DMF), add morpholine and a base (e.g., Potassium Carbonate).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Determination of Physical Properties

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus.

-

The apparatus is heated slowly and evenly.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method):

For solid compounds, a boiling point is typically determined under reduced pressure to prevent decomposition.

-

A small amount of the substance is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

Potential Biological Signaling Pathway Involvement

Benzaldehyde derivatives have been shown to modulate various biological signaling pathways. Given its structure, this compound could potentially interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

This diagram illustrates a simplified representation of the MAPK signaling cascade. Extracellular signals activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK). Activated ERK then translocates to the nucleus to regulate transcription factors, ultimately controlling various cellular processes. Benzaldehyde derivatives have been reported to interfere with this pathway, and it is plausible that this compound could act as a modulator, potentially at the level of Raf or other kinases in the cascade.

Experimental Workflow for Biological Activity Screening

To investigate the biological effects of this compound, a structured experimental workflow would be necessary. This would typically involve cell-based assays to screen for activity and mechanism of action studies.

Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.

This workflow begins with the selection of appropriate cell lines, followed by initial screening for cytotoxicity to determine the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies, such as Western blotting and flow cytometry, can then elucidate the compound's effect on specific signaling pathways, the cell cycle, and apoptosis. Promising in vitro results would then warrant further investigation in in vivo animal models.

References

Quantum Chemical Insights into Substituted Benzaldehydes: A Technical Guide for Drug Development

An in-depth exploration of the electronic properties of substituted benzaldehydes, providing researchers, scientists, and drug development professionals with a comprehensive computational framework for understanding their structure-activity relationships.

This technical guide delves into the quantum chemical calculations of substituted benzaldehydes, a class of compounds with significant potential in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate the electronic characteristics that govern their reactivity and biological interactions. This document provides a detailed protocol for performing these calculations, presents a comparative analysis of key quantum chemical descriptors, and contextualizes their relevance in drug design through an examination of their role as aldehyde dehydrogenase (ALDH) inhibitors.

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are versatile scaffolds in drug discovery, exhibiting a wide range of biological activities. Their reactivity is largely dictated by the nature and position of substituents on the benzene ring, which modulate the electronic properties of the aldehyde group. Understanding these electronic effects is paramount for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to predict and interpret these properties, thereby accelerating the drug development process. A key area of interest is the development of selective inhibitors for enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer progression and chemoresistance.[1][2][3]

Experimental and Computational Protocols

A combination of synthetic chemistry and computational modeling is essential for a thorough investigation of substituted benzaldehydes.

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes can be achieved through various established methods. Below are example protocols for the preparation of an electron-withdrawing (p-nitrobenzaldehyde) and an electron-donating (p-methoxybenzaldehyde) substituted benzaldehyde.

2.1.1. Synthesis of p-Nitrobenzaldehyde

p-Nitrobenzaldehyde can be synthesized by the nitration of benzaldehyde. A detailed procedure involves the slow addition of benzaldehyde to a cooled nitrating mixture of concentrated nitric and sulfuric acids.[4]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, placed in an ice-salt bath, 100 mL of concentrated sulfuric acid is cooled to 0°C. A mixture of 50 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid is then added dropwise with constant stirring, maintaining the temperature below 10°C.

-

Nitration: Benzaldehyde (53 g, 0.5 mol) is added dropwise to the nitrating mixture over a period of about one hour, ensuring the temperature does not exceed 10°C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto 500 g of crushed ice.

-

Isolation and Purification: The crude p-nitrobenzaldehyde that precipitates is collected by filtration, washed with water, and then recrystallized from a mixture of ethanol and water to yield the pure product.[2]

2.1.2. Synthesis of p-Methoxybenzaldehyde (Anisaldehyde)

p-Methoxybenzaldehyde can be prepared by the oxidation of p-methoxytoluene (p-cresyl methyl ether).

Experimental Protocol:

-

Oxidation: A mixture of p-methoxytoluene (61 g, 0.5 mol), manganese dioxide (130 g, 1.5 mol), and 500 mL of 20% sulfuric acid is heated under reflux for 12 hours with vigorous stirring.

-

Work-up: After cooling, the reaction mixture is steam distilled. The distillate is collected, and the anisaldehyde is extracted with diethyl ether.

-

Purification: The ether extract is washed with a 10% sodium bisulfite solution, followed by water. The ether layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting oil is then purified by vacuum distillation.

Quantum Chemical Calculation Protocol

The electronic properties of substituted benzaldehydes are calculated using Density Functional Theory (DFT) with the Gaussian suite of programs. The B3LYP functional combined with the 6-311++G(d,p) basis set is employed for accurate prediction of molecular properties.

Step-by-Step Computational Workflow:

-

Molecule Building: The 3D structure of the substituted benzaldehyde is constructed using a molecular builder such as GaussView.

-